molecular formula C12H17NO2 B3048446 Ethyl 2-(methyl(phenyl)amino)propionate CAS No. 16955-08-1

Ethyl 2-(methyl(phenyl)amino)propionate

Cat. No.: B3048446
CAS No.: 16955-08-1
M. Wt: 207.27 g/mol
InChI Key: CZAVXCLGNKBHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methyl(phenyl)amino)propionate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to an amino propionate backbone.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methyl(phenyl)amino)propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces a carboxylic acid and an alcohol.

    Reduction: Yields an alcohol.

    Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmaceutical Intermediates

Ethyl 2-(methyl(phenyl)amino)propionate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of new drugs with enhanced efficacy and reduced side effects. For instance, it can be utilized in the synthesis of antihistamines and other compounds targeting specific receptors in the body, which is vital for developing selective medications with fewer adverse reactions .

1.2 Antihistamine Activity

Research indicates that derivatives of this compound exhibit significant antihistamine properties. These derivatives have been shown to provide rapid relief from allergic reactions without causing sedation, making them suitable for patients who require effective allergy management without the drowsiness associated with traditional antihistamines .

Synthesis of Complex Molecules

2.1 Structure Modification

The compound is often employed as a building block in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, such as acylation and alkylation, to yield more complex structures required in drug discovery . For example, modifications involving amine coupling reactions have been reported, leading to compounds that exhibit enhanced biological activity against cancer cells .

2.2 Peptide Mimics

This compound can also be modified to create peptide mimics that are beneficial in drug design. These mimics can interact with biological targets similarly to natural peptides but may offer improved stability and bioavailability .

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of synthesized compounds based on this structure demonstrated potent activity against HeLa cells, with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin . This suggests that further exploration could lead to the development of novel anticancer therapies.

Neurological Applications

In neurological research, derivatives of this compound are being investigated for their potential to modulate neurotransmitter systems. Their ability to selectively bind to certain receptors may open avenues for treating conditions like anxiety and depression without the side effects commonly associated with current treatments .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical IntermediatesUsed in the synthesis of various drugs including antihistamines and targeted therapies
Antihistamine ActivityExhibits significant antihistamine properties with minimal sedation effects
Synthesis of Complex MoleculesServes as a versatile building block for organic synthesis and drug development
Anticancer ResearchDemonstrated potent activity against cancer cell lines; potential for novel therapies
Neurological ApplicationsInvestigated for modulation of neurotransmitter systems; potential for treating anxiety/depression

Mechanism of Action

The mechanism of action of ethyl 2-(methyl(phenyl)amino)propionate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(methyl(phenyl)amino)propionate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to the presence of the methyl and phenyl groups attached to the amino propionate backbone. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate
  • Ethyl benzoate

Biological Activity

Ethyl 2-(methyl(phenyl)amino)propionate, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on its antioxidant, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group and a methyl(phenyl)amino moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's profile. Studies have demonstrated that derivatives of similar structures exhibit varying degrees of free radical scavenging capabilities.

CompoundDPPH Scavenging Activity (%)Reference
This compoundTBDTBD
Ascorbic Acid (Control)58.2
Compound with Thiophene Moiety1.26 times higher than Ascorbic Acid

In one study, compounds structurally similar to this compound showed DPPH scavenging activities comparable to ascorbic acid, indicating potential as an antioxidant agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against different cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A series of derivatives were tested for their inhibitory effects on cancer cell lines, revealing that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics.

CompoundIC50 (µM)Cell LineReference
This compoundTBDTBDTBD
Doxorubicin (Control)2.29HeLa Cells
Other DerivativesVarious (0.12 - 0.81 mg/mL)HCT-116 Cells

In particular, derivatives with modifications at the phenyl ring demonstrated enhanced selectivity and potency against cancer cells while showing lower toxicity to normal cells .

Anti-inflammatory Activity

Research into the anti-inflammatory properties of this compound suggests it may inhibit key inflammatory pathways.

Molecular Docking Studies

Molecular docking studies have indicated that the compound interacts effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation.

CompoundBinding Affinity (kcal/mol)Target EnzymeReference
This compoundTBDCOX-2TBD
Indomethacin (Control)TBDCOX-1/COX-2

The binding modes observed suggest that structural modifications can enhance the anti-inflammatory efficacy of this compound, making it a candidate for further development as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 2-(N-methylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10(2)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVXCLGNKBHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325807
Record name Ethyl N-methyl-N-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16955-08-1
Record name NSC518808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-methyl-N-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methyl(phenyl)amino)propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methyl(phenyl)amino)propionate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(methyl(phenyl)amino)propionate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(methyl(phenyl)amino)propionate
Reactant of Route 5
Ethyl 2-(methyl(phenyl)amino)propionate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(methyl(phenyl)amino)propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.